molecular formula C21H19NO5 B280428 N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide

N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide

Cat. No. B280428
M. Wt: 365.4 g/mol
InChI Key: BEPVBDJJENEOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide, commonly known as 'MDM-2 inhibitor' is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of MDM-2 protein, which plays a crucial role in the regulation of the tumor suppressor protein, p53. Inhibition of MDM-2 protein leads to the stabilization and activation of p53, which in turn leads to the induction of apoptosis in cancer cells.

Mechanism of Action

MDM-2 inhibitor binds to the hydrophobic pocket of MDM-2 protein, which prevents MDM-2 from binding to p53 and promoting its degradation. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MDM-2 inhibitor has been found to induce cell cycle arrest and apoptosis in cancer cells. It also enhances the immune response against cancer cells by promoting the presentation of tumor antigens to T cells. In addition, the compound has been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using MDM-2 inhibitor in lab experiments include its specificity towards MDM-2 protein, its ability to enhance the efficacy of chemotherapy and radiotherapy, and its potential to overcome drug resistance in cancer cells. However, the limitations of using this compound include its poor solubility in water, its potential toxicity, and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research on MDM-2 inhibitor. These include the development of more potent and selective MDM-2 inhibitors, the identification of biomarkers that can predict the response to MDM-2 inhibitor treatment, and the evaluation of the compound's efficacy in combination with other cancer treatments. Additionally, further studies are needed to determine the optimal dosage and administration route of MDM-2 inhibitor in clinical settings.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide involves the reaction of 2,5-dimethylphenol with 2-chloromethylfuran in the presence of a base to form 5-[(2,5-dimethylphenoxy)methyl]-2-furancarboxaldehyde. This intermediate is then reacted with 1,3-benzodioxole in the presence of a reducing agent to form the final product.

Scientific Research Applications

MDM-2 inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown promising results in various types of cancer, including leukemia, lymphoma, breast, lung, and colon cancer. The compound has also been found to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments.

properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H19NO5/c1-13-3-4-14(2)19(9-13)24-11-16-6-8-18(27-16)21(23)22-15-5-7-17-20(10-15)26-12-25-17/h3-10H,11-12H2,1-2H3,(H,22,23)

InChI Key

BEPVBDJJENEOAI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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